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Introduction
Ikaite (CaCO₃·6H₂O) is a hydrated calcium carbonate mineral that is metastable at ambient

temperatures and pressures. It typically forms in cold environments, such as marine sediments,

sea ice, and glacial deposits.[1][2][3][4] Due to its thermal instability, ikaite rapidly decomposes

into calcite (CaCO₃) and water at temperatures above 0–8°C, making its characterization

challenging.[2][4][5] X-ray diffraction (XRD) is a powerful non-destructive technique for the

identification and structural characterization of ikaite. This application note provides detailed

protocols for the preparation and XRD analysis of ikaite samples, including data interpretation

using Rietveld refinement.

Crystallographic Properties of Ikaite
Ikaite crystallizes in the monoclinic system with the space group C2/c.[2][6] Its crystal structure

consists of calcium and carbonate ions linked by a network of hydrogen-bonded water

molecules.[2] The precise lattice parameters of ikaite can vary slightly depending on the

conditions of its formation. A summary of representative crystallographic data is presented in

Table 1.
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Parameter Value Reference

Crystal System Monoclinic [2][5]

Space Group C2/c [2][6]

a (Å) 8.792 - 8.87 [2][6][7]

b (Å) 8.23 - 8.310 [2][6][7]

c (Å) 11.02 - 11.021 [2][6][7]

β (°) 110.2 - 110.53 [2][6][7]

Unit Cell Volume (Å³) ~755 [7]

Z 4 [6]

Table 1: Crystallographic Data for Ikaite.

X-ray Powder Diffraction Data of Ikaite
The powder X-ray diffraction pattern of ikaite is characterized by a unique set of diffraction

peaks. The most intense peaks are typically observed at d-spacings of approximately 5.17 Å,

2.64 Å, and 2.63 Å. A representative list of d-spacings and their relative intensities,

corresponding to PDF card 37-416, is provided in Table 2.[7]
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d-spacing (Å) Relative Intensity (I/I₀)

5.85 0.3

5.17 1.0

4.16 0.3

2.80 0.5

2.64 0.9

2.63 0.7

2.61 0.3

2.46 0.3

Table 2: Representative X-ray Powder Diffraction Data for Ikaite.[7]

Experimental Protocols
The successful XRD analysis of ikaite is critically dependent on maintaining low temperatures

throughout the sample preparation and data collection process to prevent its decomposition.

Sample Preparation for Low-Temperature XRD
Objective: To prepare a powdered ikaite sample suitable for XRD analysis while preserving its

hydrated crystal structure.

Materials:

Ikaite crystals

Agate mortar and pestle, pre-cooled

Low-temperature sample holder (e.g., copper or aluminum block)

Cryogen (liquid nitrogen or a cryo-cooler system)

Insulated container (e.g., Dewar flask)
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Spatula, pre-cooled

Low-background sample plate (e.g., zero-background silicon wafer)

Protocol:

Pre-cooling: Cool the agate mortar and pestle, spatula, and the XRD sample holder to a

temperature below 0°C, preferably between -20°C and -196°C, using liquid nitrogen or a

laboratory freezer.

Grinding: Carefully transfer the ikaite crystals to the pre-cooled mortar. Gently grind the

crystals into a fine powder. Minimize the grinding time to avoid frictional heating. The aim is

to achieve a particle size of less than 10 µm to ensure good particle statistics and minimize

preferred orientation effects.

Mounting: In a cold environment (e.g., in a cold room or using a cold stage), carefully

transfer the powdered ikaite onto the pre-cooled low-background sample holder.

Sample Surface: Gently press the powder to create a flat, smooth surface that is level with

the surface of the holder. Avoid excessive pressure, which can induce preferred orientation.

The back-loading method is recommended to minimize this effect.[8]

Transfer: Immediately transfer the mounted sample to the pre-cooled stage of the X-ray

diffractometer.

Low-Temperature XRD Data Collection
Objective: To acquire a high-quality powder XRD pattern of ikaite at a temperature that

prevents its decomposition.

Instrumentation:

Powder X-ray diffractometer equipped with a low-temperature stage (e.g., cryostat or Peltier-

cooled stage).

X-ray source (e.g., Cu Kα radiation).

Detector (e.g., scintillation counter or position-sensitive detector).
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Protocol:

Temperature Stabilization: Set the low-temperature stage to the desired measurement

temperature, typically between -25°C and -120°C.[6] Allow sufficient time for the temperature

to stabilize before starting the measurement.

Instrument Setup: Configure the diffractometer with the appropriate settings for data

collection. Typical parameters include:

X-ray Source: Cu Kα (λ = 1.5406 Å)

Voltage and Current: e.g., 40 kV and 30-40 mA

Scan Range (2θ): 5° to 70°

Step Size: 0.01° to 0.02°

Scan Speed/Dwell Time: Dependent on the detector and desired signal-to-noise ratio. A

slower scan speed or longer dwell time will improve data quality.

Data Acquisition: Initiate the XRD scan and collect the diffraction data.

Post-Measurement Handling: After data collection, maintain the low temperature if further

analyses are required or allow the sample to warm to room temperature if decomposition

analysis is intended.

Data Analysis: Rietveld Refinement
Rietveld refinement is a powerful technique for analyzing powder diffraction data. It involves

fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of

crystal structure parameters, phase quantification, and determination of microstructural

properties.[9][10]

Rietveld Refinement Protocol for Ikaite
Objective: To refine the crystal structure and determine the phase purity of an ikaite sample

using the Rietveld method.
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Software:

XRD analysis software with Rietveld refinement capabilities (e.g., GSAS-II, FullProf, TOPAS,

Profex).[11][12]

Protocol:

Data Import: Load the experimental XRD data into the Rietveld software.

Phase Identification: Identify the phases present in the sample by comparing the

experimental pattern with reference patterns from databases such as the Crystallography

Open Database (COD) or the American Mineralogist Crystal Structure Database (AMCSD).

[13][14] The primary phase should be ikaite. Potential secondary phases could include

calcite or vaterite if decomposition has occurred.

Initial Model:

Ikaite Structure: Input the known crystal structure of ikaite (space group C2/c) as the

starting model. A Crystallographic Information File (CIF) for ikaite can be obtained from

online databases.[15]

Instrumental Parameters: Define the instrument parameters, including the wavelength of

the X-ray source and the peak shape function (e.g., Pseudo-Voigt or Pearson VII). These

can often be determined by refining a standard material (e.g., LaB₆).

Refinement Strategy: Perform the refinement in a sequential manner:

Scale Factor and Background: Begin by refining the scale factor and the background

parameters.

Lattice Parameters: Refine the unit cell parameters (a, b, c, and β) of ikaite.

Peak Profile Parameters: Refine the parameters that define the peak shape and width

(e.g., U, V, W for Gaussian broadening and X, Y for Lorentzian broadening).

Atomic Coordinates and Isotropic Displacement Parameters: If the data quality is high,

refine the atomic coordinates and isotropic displacement parameters (Biso) for each atom
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in the ikaite structure.

Preferred Orientation: If there is evidence of preferred orientation in the sample, apply a

correction (e.g., March-Dollase model).

Goodness-of-Fit: Monitor the goodness-of-fit parameters (e.g., Rwp, Rp, and χ²) to assess

the quality of the refinement. A good fit is indicated by low values of these parameters and a

flat difference plot (observed - calculated pattern).

Quantitative Analysis: If other phases are present, perform a quantitative phase analysis by

refining the scale factors of all identified phases. The weight fraction of each phase can be

calculated from the refined scale factors.
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Figure 1: Experimental workflow for the characterization of ikaite using low-temperature XRD.
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Figure 2: Logical flowchart for the Rietveld refinement of ikaite XRD data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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